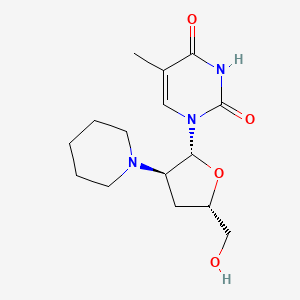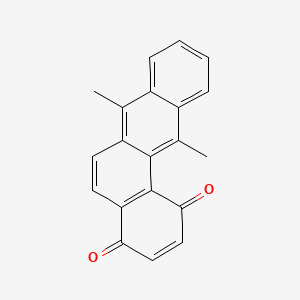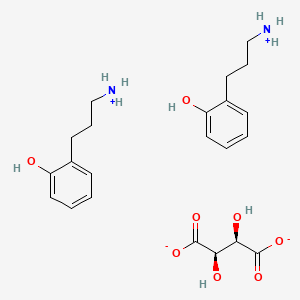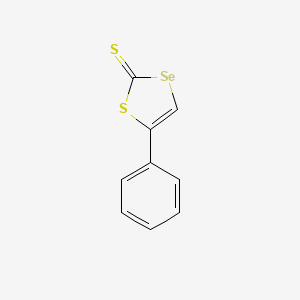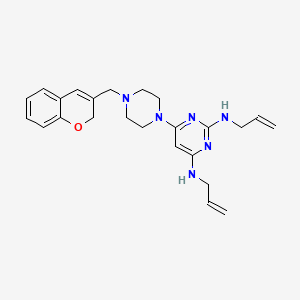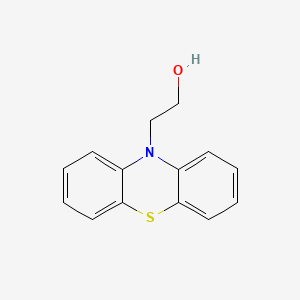
2-(10H-Phenothiazin-10-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10H-Phenothiazin-10-yl)ethanol is a chemical compound with the molecular formula C14H13NOS. It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to the phenothiazine core. The molecular weight of this compound is 243.324 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(10H-Phenothiazin-10-yl)ethanol typically involves the reaction of phenothiazine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the phenothiazine ring attacks the ethylene oxide or ethylene chlorohydrin, leading to the formation of the ethanol derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(10H-Phenothiazin-10-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenothiazine ring can be reduced to form dihydrophenothiazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products:
Oxidation: Phenothiazine-10-carboxylic acid.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Phenothiazine-10-yl halides.
Applications De Recherche Scientifique
2-(10H-Phenothiazin-10-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their neuroleptic and antipsychotic effects.
Industry: It is used in the development of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(10H-Phenothiazin-10-yl)ethanol involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. The compound may also interact with other neurotransmitter receptors, contributing to its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Promethazine: An antihistamine and antiemetic agent.
Thioridazine: Another antipsychotic drug with structural similarities to 2-(10H-Phenothiazin-10-yl)ethanol.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
7046-84-6 |
|---|---|
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
2-phenothiazin-10-ylethanol |
InChI |
InChI=1S/C14H13NOS/c16-10-9-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,16H,9-10H2 |
Clé InChI |
FMENRHNHBUWRMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




